2-Amino-8-methyl-1,5-dihydropurin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-methyl-1,5-dihydropurin-6-one is a heterocyclic compound that belongs to the purine family It is characterized by a purine ring system with an amino group at position 2 and a methyl group at position 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methyl-1,5-dihydropurin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diaminopurine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-methyl-1,5-dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the purine ring system.
Scientific Research Applications
2-Amino-8-methyl-1,5-dihydropurin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in nucleic acid analogs and as a probe for studying enzyme interactions.
Medicine: Research explores its potential as an antiviral or anticancer agent due to its structural similarity to nucleotides.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-8-methyl-1,5-dihydropurin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic natural nucleotides, allowing it to interfere with nucleic acid synthesis and function. This property is particularly valuable in antiviral and anticancer research, where it can inhibit the replication of viral genomes or the proliferation of cancer cells.
Comparison with Similar Compounds
2-Amino-8-methyl-1,5-dihydropurin-6-one can be compared with other purine derivatives, such as:
2-Aminopurine: Lacks the methyl group at position 8, affecting its reactivity and biological activity.
8-Methylguanine: Contains a similar methyl group but differs in the position and nature of other substituents.
6-Mercaptopurine: Has a thiol group at position 6, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C6H7N5O |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-amino-8-methyl-1,5-dihydropurin-6-one |
InChI |
InChI=1S/C6H7N5O/c1-2-8-3-4(9-2)10-6(7)11-5(3)12/h3H,1H3,(H3,7,8,9,10,11,12) |
InChI Key |
AHVJLOBPSJYELN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2C(=O)NC(=NC2=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.